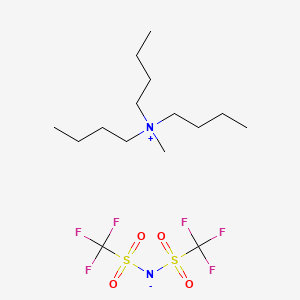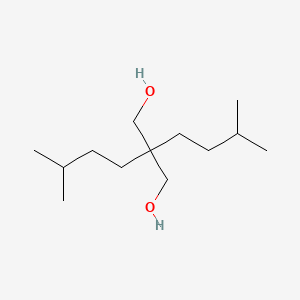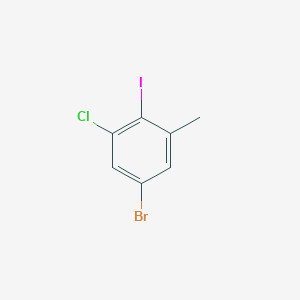
5-Bromo-3-chloro-2-iodotoluene
Overview
Description
5-Bromo-3-chloro-2-iodotoluene is an aromatic compound with the molecular formula C7H5BrClI. This compound is characterized by the presence of three different halogens (bromine, chlorine, and iodine) attached to a benzene ring, along with a methyl group. The unique combination of these substituents makes it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-chloro-2-iodo-3-methylbenzene is the benzene ring, a highly stable structure due to its delocalized pi electrons . The benzene ring’s stability makes it an ideal target for electrophilic aromatic substitution reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-chloro-2-iodo-3-methylbenzene. Factors such as temperature, pH, and the presence of other chemical entities can affect the rate and outcome of the electrophilic aromatic substitution reaction. Moreover, storage conditions can impact the compound’s stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-chloro-2-iodo-3-methylbenzene plays a significant role in biochemical reactions due to its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interactions between 5-Bromo-1-chloro-2-iodo-3-methylbenzene and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids .
Cellular Effects
The effects of 5-Bromo-1-chloro-2-iodo-3-methylbenzene on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-1-chloro-2-iodo-3-methylbenzene may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, 5-Bromo-1-chloro-2-iodo-3-methylbenzene exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in DNA replication, such as topoisomerases, by forming stable adducts with the enzyme’s active site. This inhibition can result in the disruption of DNA synthesis and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-chloro-2-iodo-3-methylbenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to 5-Bromo-1-chloro-2-iodo-3-methylbenzene in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-chloro-2-iodo-3-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of 5-Bromo-1-chloro-2-iodo-3-methylbenzene have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the formation of reactive metabolites that can damage cellular components .
Metabolic Pathways
5-Bromo-1-chloro-2-iodo-3-methylbenzene is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferases, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s overall bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 5-Bromo-1-chloro-2-iodo-3-methylbenzene is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various organs. Additionally, it can interact with cellular transporters such as organic anion-transporting polypeptides (OATPs), which play a role in its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 5-Bromo-1-chloro-2-iodo-3-methylbenzene can influence its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, the presence of halogen atoms in the compound’s structure can enhance its ability to cross cellular membranes and accumulate in lipid-rich environments, such as the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-iodotoluene typically involves multi-step reactions starting from a simpler benzene derivative. One common approach is to introduce the halogens sequentially through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine can be introduced using chlorine gas (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Iodination: Iodine can be introduced using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Each step requires careful control of reaction conditions, such as temperature and solvent, to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-iodotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogens can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-chloro-2-iodotoluene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-chloro-2-iodobenzene: Lacks the methyl group, making it less sterically hindered.
5-Bromo-1-chloro-3-methylbenzene: Lacks the iodine atom, affecting its reactivity.
5-Bromo-2-iodo-3-methylbenzene: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
5-Bromo-3-chloro-2-iodotoluene is unique due to the presence of three different halogens and a methyl group on the benzene ring. This combination provides a distinctive set of chemical properties and reactivity patterns, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXOMLHLSLRWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661545 | |
| Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-87-4 | |
| Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



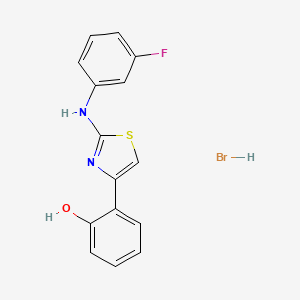
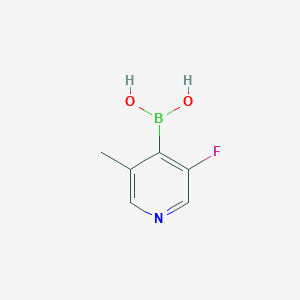
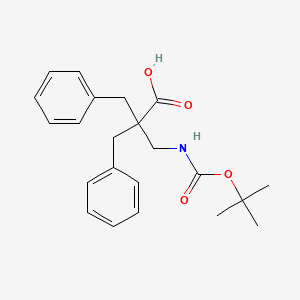
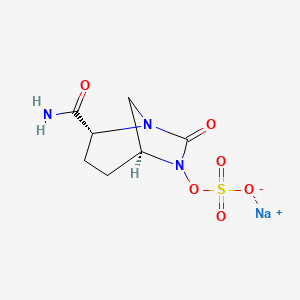
![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)



